molecular formula C10H9F3N4 B8610264 2-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-3-Pyridinamine

2-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-3-Pyridinamine

Cat. No. B8610264
M. Wt: 242.20 g/mol
InChI Key: UYNWMXYGSRAODS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-3-Pyridinamine is a useful research compound. Its molecular formula is C10H9F3N4 and its molecular weight is 242.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-3-Pyridinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-3-Pyridinamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-3-Pyridinamine

Molecular Formula

C10H9F3N4

Molecular Weight

242.20 g/mol

IUPAC Name

2-(1-methylpyrazol-4-yl)-5-(trifluoromethyl)pyridin-3-amine

InChI

InChI=1S/C10H9F3N4/c1-17-5-6(3-16-17)9-8(14)2-7(4-15-9)10(11,12)13/h2-5H,14H2,1H3

InChI Key

UYNWMXYGSRAODS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=C(C=C(C=N2)C(F)(F)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloro-3-nitro-5-(trifluoromethyl)pyridine (406 mg, 1.79 mmol), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (559 mg, 2.69 mmol), cesium carbonate (1752 mg, 5.38 mmol) and palladium tetrakis (207 mg, 0.179 mmol) were combined in DMF (3 mL) and water (1 mL). The headspace was evacuated and back-filled with nitrogen (4×). The mixture was heated to 90° C. overnight. The mixture was poured into EtOAc (40 mL) and washed with water (3×20 mL) and satd brine (3×20 mL). The organics were concentrated in vacuo and purified by silica gel chromatography to provide 2-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridin-3-amine (21 mg, 5% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.29 (s, 1 H), 8.13 (br s, 1 H), 7.98 (s, 1 H), 7.40 (d, J=2.0 Hz, 1 H) 5.55 (s, 2 H), 3.91 (s, 3 H); MS (ESI): m/z 473.0 (M+H+).
Quantity
406 mg
Type
reactant
Reaction Step One
Quantity
559 mg
Type
reactant
Reaction Step Two
Quantity
1752 mg
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five
Quantity
207 mg
Type
catalyst
Reaction Step Six

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